molecular formula C17H14N2O4 B2684514 (2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid CAS No. 151094-81-4

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2684514
CAS No.: 151094-81-4
M. Wt: 310.309
InChI Key: JSHKCLVDTGIHEU-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Chemical reactions analysis involves the use of stoichiometric calculations and chemical reactions to determine the amounts or concentrations of substances present in a sample . Unfortunately, specific details about the chemical reactions of “(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid” were not found in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of a substance are crucial for understanding its behavior and interactions . Unfortunately, specific details about the physical and chemical properties of “this compound” were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives have been synthesized through various methods, including microwave irradiation and conventional synthesis, to enhance their yield and pharmacological properties. For instance, Luo et al. (2012) detailed a rapid synthesis of (quinazolin-4-ylamino)methyl-phosphonates using microwave irradiation, which displayed antiviral activity against Tobacco mosaic virus (TMV) (Luo et al., 2012). Similarly, synthesis methods have been optimized for the creation of metal complexes with quinazolinone derivatives, elucidating their structure through various analytical techniques and evaluating their biological activities (Hussien et al., 2017).

Biological Activities

Quinazolinones exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, and anti-inflammatory properties. Patel et al. (2010) synthesized sulfonamides bearing quinazolinones and found remarkable antibacterial and antifungal activities (Patel et al., 2010). Dewangan et al. (2016) reported the synthesis of 1,3,4-oxadiazole derivatives linked to quinazolin-4-one, which showed potent analgesic and anti-inflammatory activities (Dewangan et al., 2016).

Anticancer Applications

The anticancer potential of quinazolinone derivatives has been a significant area of research. Noolvi and Patel (2013) synthesized a series of quinazoline derivatives and evaluated their anticancer activities, with some compounds showing promising results against CNS SNB-75 Cancer cell line (Noolvi & Patel, 2013).

Antioxidant Properties

Quinazolinones have also been evaluated for their antioxidant properties. Jatmika et al. (2015) investigated quinazolinone derivatives for antioxidant activity, finding that some compounds exhibited significant activity compared to standard ascorbic acid (Jatmika et al., 2015).

Properties

IUPAC Name

(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHKCLVDTGIHEU-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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